Acid green 16

Description

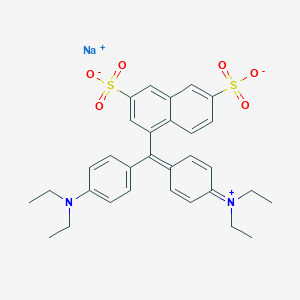

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGCNDBLFSEBDW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901340400 | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3369-56-0, 12768-78-4 | |

| Record name | Acid Green Pure V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid green 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[4-(diethylamino)-α-(3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Acid Green 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Chemical Identity of Acid Green 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical composition of Acid Green 16, a synthetic dye with applications in various scientific fields. A critical ambiguity in its precise chemical structure, as documented in chemical literature and commercial sources, will be addressed, alongside a comprehensive presentation of its chemical and physical properties, synthesis, and analytical methodologies.

Executive Summary

This compound, identified by CAS Number 12768-78-4 and Colour Index Number 44025, is a water-soluble anionic dye belonging to the triarylmethane class. While widely referenced, a significant discrepancy exists in its reported chemical structure, with sources identifying it as either the N,N-diethyl or N,N-dimethyl substituted analogue. This guide clarifies this ambiguity, presenting data for both potential structures and offering a detailed overview of its chemical and physical characteristics.

The Structural Dichotomy of this compound

The central challenge in defining the chemical composition of this compound lies in the conflicting information regarding the N-alkyl substituents on the phenylamino (B1219803) groups. Two primary structures are associated with this designation:

-

N,N-diethyl derivative: Sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate

-

N,N-dimethyl derivative: Sodium 4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate

The Colour Index, a primary reference for dyes, indicates that C.I. 44025 is synthesized using N,N-dimethylaniline, suggesting the dimethyl structure is the correct one.[1] However, numerous chemical suppliers and databases list the molecular formula corresponding to the diethyl derivative.[2][3] This guide will present the quantitative data for both structures to provide a comprehensive resource.

Quantitative Chemical and Physical Data

The following tables summarize the key quantitative data for both the N,N-diethyl and N,N-dimethyl forms of this compound.

Table 1: Chemical Identity and Properties

| Property | N,N-diethyl this compound | N,N-dimethyl this compound | Reference(s) |

| CAS Number | 12768-78-4 | 12768-78-4 | [1][2] |

| Colour Index | 44025 | 44025 | [1] |

| Molecular Formula | C₃₁H₃₃N₂NaO₆S₂ | C₂₇H₂₅N₂NaO₆S₂ | [2][4] |

| Molecular Weight | 616.72 g/mol | 560.62 g/mol | [2][5] |

| Appearance | Dark green powder | Dark green powder | [4][6] |

| Solubility in Water | 90-100 g/L at 90°C | Soluble | [6] |

| Purity (Typical) | >98% - 99% | >98% - 99% | [6][7][8] |

| Moisture Content | Max. 1.0% - 5.0% | 3.0% - 5.0% | [6][7] |

Table 2: Elemental Composition (Theoretical)

| Element | N,N-diethyl this compound (C₃₁H₃₃N₂NaO₆S₂) | N,N-dimethyl this compound (C₂₇H₂₅N₂NaO₆S₂) |

| Carbon (C) | 60.37% | 57.85% |

| Hydrogen (H) | 5.40% | 4.50% |

| Nitrogen (N) | 4.54% | 5.00% |

| Sodium (Na) | 3.73% | 4.10% |

| Oxygen (O) | 15.56% | 17.12% |

| Sulfur (S) | 10.40% | 11.44% |

Synthesis and Manufacturing

The synthesis of this compound involves a condensation reaction followed by oxidation. The specific N-alkylated aniline (B41778) derivative used determines the final product.

Synthesis of N,N-dimethyl this compound

The manufacturing process for the N,N-dimethyl version involves the condensation of N,N-dimethylaniline with an aromatic aldehyde, followed by sulfonation and oxidation.[1][9][10]

Synthesis of N,N-diethyl this compound

Similarly, the N,N-diethyl analogue is synthesized using N,N-diethylaniline as the starting material.[11][12]

The logical workflow for the synthesis is depicted below:

Experimental Protocols

Accurate characterization and quantification of this compound are crucial for its application in research and development. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and separating it from potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Trifluoroacetic acid (TFA) or Formic acid.

-

This compound standard.

Procedure:

-

Mobile Phase Preparation:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: Acetonitrile.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound standard and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Prepare a sample solution of the this compound to be tested at a similar concentration to the standard solutions. For dyed textiles, an extraction procedure is required. A common method involves extracting a small sample of the textile (e.g., 5-10 mg) with a mixture of 37% HCl/methanol/water (2:1:1 v/v/v) at 100°C for 5-10 minutes, followed by dilution.[13][14]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (typically around 630 nm).

-

Gradient Elution:

-

Start with 95% Solvent A and 5% Solvent B.

-

Linearly increase to 100% Solvent B over 20 minutes.

-

Hold at 100% Solvent B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Calculate the purity based on the peak area relative to the calibration curve.

-

UV-Vis Spectrophotometry for Quantification

This method is suitable for the rapid quantification of this compound in solution.

Instrumentation:

-

UV-Vis Spectrophotometer.

Reagents:

-

Deionized water.

-

This compound standard.

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in deionized water.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 10 µg/mL.

-

-

Sample Preparation:

-

Dissolve a known quantity of the this compound sample in deionized water to obtain a concentration within the calibration range.

-

-

Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution from 400 to 800 nm. The λmax is typically around 630 nm.[15]

-

Measure the absorbance of the blank (deionized water), the standard solutions, and the sample solution at the λmax.

-

-

Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of the sample solution from the calibration curve.

-

Conclusion

This compound (C.I. 44025) is a valuable dye in various scientific applications. However, users should be aware of the ambiguity surrounding its precise N-alkyl substitution. While the Colour Index points towards the N,N-dimethyl structure, the N,N-diethyl analogue is also widely cited. This guide provides the essential chemical and physical data for both potential structures, along with detailed analytical protocols for accurate characterization and quantification. For critical applications, it is recommended to obtain a certificate of analysis from the supplier that specifies the chemical structure and purity of the provided material.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C31H33N2NaO6S2 | CID 160685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. This compound | High-Purity Dye for Research [benchchem.com]

- 6. colorantsgroup.com [colorantsgroup.com]

- 7. dyesandpigments.co.in [dyesandpigments.co.in]

- 8. This compound Dyes Manufacturers, Exporters and Suppliers from Mumbai India [aciddye.net]

- 9. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 10. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Diethylaniline - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Unraveling the Molecular Identity and Applications of Acid Green 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular characteristics and applications of Acid Green 16 (C.I. 44025), a synthetic dye with relevance in various scientific domains. This document clarifies the existing ambiguities surrounding its molecular structure and furnishes detailed information for its practical application, particularly in biological staining.

Deciphering the Molecular Structure of this compound

A notable point of clarification for researchers is that the designation "this compound," with CAS number 12768-78-4, is predominantly associated with two distinct yet closely related triarylmethane dye structures: a dimethylamino derivative and a diethylamino derivative. While both may be referred to as this compound, the diethylamino form is more frequently cited in chemical databases such as PubChem[1]. The manufacturing process for the dimethylamino version notes that the use of Bis(4-(diethylamino)phenyl)methanol yields a dye with a slightly different shade, indicating the common production and use of both variants[2].

For clarity and accuracy in research and experimental design, it is crucial to be aware of these two forms. The specific variant of this compound used in a study should be confirmed, if possible, through analytical data from the supplier.

Quantitative Molecular Data

The key molecular properties of both the N,N-dimethyl and N,N-diethyl forms of this compound are summarized in the table below for easy comparison.

| Property | N,N-dimethylamino this compound | N,N-diethylamino this compound |

| Synonyms | Acid Green V, Acid Green VS, Acid Brilliant Green V, Neolan Green E-B[2] | Erio Green B, Lissamine Green V[1][3] |

| CAS Number | 12768-78-4[2] | 12768-78-4[1][3] |

| C.I. Number | 44025[2] | 44025[1] |

| Molecular Formula | C27H25N2NaO6S2[2] | C31H33N2NaO6S2[1][4][5] |

| Molecular Weight | 560.62 g/mol [2] | ~616.72 g/mol [1][3][4] |

| Chemical Class | Triarylmethane[2] | Triarylmethane[1] |

Structural Relationship

The structural difference between the two common forms of this compound lies in the alkyl groups attached to the nitrogen atoms of the amino groups. This subtle difference in molecular structure can influence the dye's spectral properties and its interactions with substrates.

Applications in Biological Research

This compound is a water-soluble anionic dye primarily used in the textile industry for dyeing protein-based fibers like wool and silk[6]. Its utility in biological and histological research stems from its ability to act as a counterstain, providing contrast to highlight specific tissue components, particularly collagen and cytoplasmic elements, during microscopic examination[6].

While specific, detailed protocols for "this compound" are not abundant in the literature, its chemical properties are very similar to "Light Green SF yellowish," another anionic triarylmethane dye commonly used as a counterstain in various histological staining procedures. Therefore, a protocol utilizing Light Green can serve as a representative methodology for the application of this compound.

Experimental Protocol: PAS Staining with a Green Counterstain

The following protocol details the Periodic Acid-Schiff (PAS) staining method, which is used for the detection of glycogen (B147801) and other polysaccharides, in combination with a light green counterstain. This provides a clear example of how this compound can be integrated into a standard histological workflow.

Objective: To demonstrate glycogen, mucins, and certain fungi in tissue sections, with a contrasting green background.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (4-5 µm)

-

Periodic acid solution (0.5%)

-

Schiff reagent

-

Light Green or this compound solution (e.g., 0.2% in 0.2% acetic acid)

-

Harris's hematoxylin (B73222) (optional, for nuclear staining)

-

Running tap water and distilled water

-

Graded alcohols for dehydration

-

Xylene or xylene substitute for clearing

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration: a. Immerse slides in xylene for 5 minutes (repeat once). b. Transfer to 100% ethanol (B145695) for 3 minutes (repeat once). c. Transfer to 95% ethanol for 3 minutes. d. Transfer to 70% ethanol for 3 minutes. e. Rinse in running tap water.

-

Oxidation: a. Immerse in 0.5% periodic acid solution for 5 minutes. b. Rinse well in distilled water.

-

Schiff Reaction: a. Place in Schiff reagent for 15 minutes. Tissues will turn a light pink. b. Wash in lukewarm running tap water for 10 minutes to allow the pink color to develop.

-

Counterstaining: a. (Optional) Stain nuclei with Harris's hematoxylin for 30-60 seconds. b. (Optional) "Blue" the hematoxylin in running tap water or a bluing agent. c. Counterstain with the Light Green/Acid Green 16 solution for 30 seconds to 1 minute. The intensity should be checked microscopically.

-

Dehydration and Mounting: a. Quickly rinse in 95% ethanol. b. Dehydrate in 100% ethanol for 3 minutes (repeat once). c. Clear in xylene for 5 minutes (repeat once). d. Mount with a permanent mounting medium.

Expected Results:

-

PAS-positive substances (glycogen, mucin, fungi): Magenta

-

Nuclei: Blue (if hematoxylin is used)

-

Cytoplasm and other tissue elements: Shades of green

Toxicological Profile and Cellular Effects

As with many synthetic dyes, the toxicological properties of this compound are a consideration, particularly in applications that involve potential human or environmental exposure. Studies on related triarylmethane dyes, such as Malachite Green, have indicated potential for cytotoxicity and genotoxicity at various concentrations, capable of inducing apoptosis and necrosis in mammalian cell lines[7]. While specific signaling pathway interactions for this compound have not been detailed in the available literature, the genotoxic profile of similar dyes suggests that they can cause DNA fragmentation[7]. Therefore, appropriate safety precautions, including the use of personal protective equipment, are recommended when handling the powdered form of the dye.

Conclusion

This compound (C.I. 44025; CAS 12768-78-4) is a valuable tool in both industrial and research settings. A clear understanding of its molecular identity, acknowledging the common existence of both N,N-dimethylamino and N,N-diethylamino variants, is essential for its precise application. Its utility as a counterstain in histology is significant, providing excellent contrast for the visualization of various tissue components. Researchers employing this dye should adhere to established staining protocols and be mindful of the toxicological considerations associated with synthetic colorants.

References

- 1. This compound | C31H33N2NaO6S2 | CID 160685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. CAS 12768-78-4: C.I. This compound | CymitQuimica [cymitquimica.com]

- 4. tkechemical.com [tkechemical.com]

- 5. China Acid Green16 | 12768-78-4 supplier [chemnet.com]

- 6. This compound | High-Purity Dye for Research [benchchem.com]

- 7. The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Acid Green 16.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Acid Green 16, a synthetic triarylmethane dye. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as a biological stain or analytical reagent.

Chemical and Physical Properties

This compound, also known by synonyms such as Naphthalene Green V and C.I. 44025, is a dark green powder.[1][2] It is characterized by its solubility in polar solvents and its distinct color changes in acidic environments.

Structural and Molecular Information

There is some discrepancy in the reported molecular formula for this compound, which may be due to different commercial formulations.[1] The two commonly cited formulas are C₃₁H₃₃N₂NaO₆S₂ and C₂₇H₂₅N₂NaO₆S₂.[1][2] The structural information based on the C₃₁H₃₃N₂NaO₆S₂ formula is provided below.

| Property | Value | Source(s) |

| IUPAC Name | sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate | [3] |

| CAS Number | 12768-78-4 | [1][2] |

| C.I. Number | 44025 | [1] |

| Molecular Formula | C₃₁H₃₃N₂NaO₆S₂ | [1][4] |

| Molecular Weight | 616.7 g/mol | [1][4] |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=--INVALID-LINK--CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | [3] |

| InChI Key | UWGCNDBLFSEBDW-UHFFFAOYSA-M | [3] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Dark green powder | [1][5] |

| Melting Point | Decomposes upon heating | [6] |

| Solubility in Water | 50-55 g/L at 25°C70-80 g/L at 60°C90-100 g/L at 90°C | [4] |

| Solubility in Ethanol | Soluble, produces a green solution | [1][5] |

| Solubility in DMSO | Slightly soluble | [4] |

| Color in Aqueous Solution | Blue-green | [1][5] |

| Color in Concentrated H₂SO₄ | Yellow-brown | [1][5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of bis(4-(diethylamino)phenyl)methanol with naphthalene-2,7-disulfonic acid in an acidic medium, followed by an oxidation step.

Materials:

-

Bis(4-(diethylamino)phenyl)methanol

-

Naphthalene-2,7-disulfonic acid

-

Sulfuric acid (15%)

-

Oxidizing agent (e.g., a lamp, likely referring to UV irradiation)

-

Sodium salt for conversion

Procedure:

-

Condensation: React bis(4-(diethylamino)phenyl)methanol with naphthalene-2,7-disulfonic acid in a 15% sulfuric acid solution.

-

Oxidation: The resulting leuco form of the dye is then oxidized. This can be achieved through methods such as exposure to UV light.

-

Salt Formation: The final step involves the conversion of the dye to its sodium salt to ensure water solubility.

Caption: A simplified workflow for the synthesis of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a common technique for the quantitative analysis of this compound in solution. The concentration of the dye can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law.

Materials:

-

This compound standard

-

Solvent (e.g., deionized water or ethanol)

-

UV-Vis Spectrophotometer

-

Quartz or polystyrene cuvettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Wavelength Scan: To determine the λmax, scan a standard solution across the UV-Visible spectrum (typically 200-800 nm).

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the unknown sample at the λmax and determine its concentration using the calibration curve.

Caption: A general workflow for the quantitative analysis of this compound using UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound, especially in complex mixtures. A reversed-phase HPLC method is typically suitable for this type of analysis.

Representative HPLC Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) at the λmax of this compound |

| Injection Volume | 10-20 µL |

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.

-

Analysis: Inject the prepared sample into the HPLC system and run the analysis using the specified parameters.

-

Quantification: The concentration of this compound can be determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Biological and Other Applications

While primarily used as a dye in the textile industry for wool and silk, this compound also finds applications in other fields.[2] It is used as a biological stain, particularly as a counterstain in histology to provide contrast to other stains.[7] Additionally, its color-changing properties in different pH environments make it useful as a pH indicator in certain analytical applications.[4]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat when working with this compound to avoid skin and eye contact.

References

- 1. This compound (1325-44-6) for sale [vulcanchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | C31H33N2NaO6S2 | CID 160685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 3369-56-0 [smolecule.com]

- 5. tkechemical.com [tkechemical.com]

- 6. Quality by design approach for green HPLC method development for simultaneous analysis of two thalassemia drugs in biological fluid with pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | High-Purity Dye for Research [benchchem.com]

Acid Green 16: A Technical Guide for Research Applications

CAS Number: 12768-78-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the applications and significance of Acid Green 16. This document provides detailed information on its chemical properties, experimental protocols, and its role in various research fields, with a particular focus on its use in analytical chemistry and histology.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 44025, is a synthetic triarylmethane dye.[1] It is water-soluble and finds applications in various industries, including textiles and paper.[2] In the realm of scientific research, it is valued for its distinct spectral properties and staining capabilities.

There are some discrepancies in the reported molecular formula and weight for this compound, which may be attributed to different commercial formulations or analytical methods. The two commonly cited molecular formulas are presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 12768-78-4 | [1][3] |

| Molecular Formula | C₂₇H₂₅N₂NaO₆S₂ or C₃₁H₃₃N₂NaO₆S₂ | [3][4] |

| Molecular Weight | 560.62 g/mol or 616.72 g/mol | [3][4] |

| Appearance | Dark green powder | [5][4] |

| Solubility | Soluble in water | [6] |

| Shade in Solution | Blue-green | [6] |

| pH Stability | Expected to be most stable in the pH range of 3-9 | [6] |

Significance in Research

The primary research applications of this compound are centered around its use as a model compound in the development of analytical methods and as a counterstain in biological and histological studies.

Analytical Chemistry: Molecularly Imprinted Polymers

A significant area of research involving this compound is its use as a template molecule for the synthesis of molecularly imprinted polymers (MIPs). These polymers possess tailor-made recognition sites that exhibit high affinity and selectivity for the template molecule.[7] MIPs are utilized in solid-phase extraction (SPE) and as recognition elements in chemical sensors for environmental monitoring, particularly for the detection and removal of textile dyes from wastewater.[7][8]

Research has demonstrated the successful synthesis of MIPs for this compound with excellent rebinding capacity and selectivity over other textile dyes.[7] A novel technique for the direct quantification of this compound adsorbed on a MIP using diffuse reflectance spectrophotometry has also been developed, offering a simpler and more direct measurement compared to traditional methods that analyze the remaining solution.[8]

Table 2: Performance of Molecularly Imprinted Polymers for this compound

| Parameter | Value | Reference |

| Rebinding Percentage | 83% | [7] |

| Imprinting Factor | 6.91 | [7] |

| Recovery from Water Samples | Close to 100% | [7] |

| Limit of Detection (DRS method) | 0.3 µmol L⁻¹ | [9] |

| Limit of Quantification (DRS method) | 1.0 µmol L⁻¹ | [9] |

Histology and Biological Staining

This compound serves as a counterstain in complex histological staining protocols.[10] As an acid dye, it carries a negative charge and binds to cationic (basic) components in tissue, such as proteins in the cytoplasm, muscle, and connective tissue.[11] This provides a contrasting color to nuclear stains like hematoxylin, enabling clear visualization of different cellular structures under a microscope.[11] It is particularly useful for highlighting collagen and cytoplasmic elements.[10]

While specific protocols for this compound as a histological stain are not extensively documented, general protocols for acid dyes can be readily adapted. The staining intensity is pH-dependent, with an acidic environment enhancing the staining by increasing the positive charges on tissue proteins.[11]

Experimental Protocols

Synthesis of Molecularly Imprinted Polymer for this compound (Bulk Method)

This protocol is based on methodologies described in the literature for the synthesis of MIPs for this compound.[7][8]

Materials:

-

Template: this compound (AG16)

-

Functional Monomer: 1-vinylimidazole (B27976) (1V)

-

Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

-

Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN)

-

Solvent (Porogen): Methanol

Procedure:

-

Template-Monomer Interaction: Dissolve the template (this compound) and the functional monomer (1-vinylimidazole) in the porogen (methanol) in a glass vial. Allow the mixture to stand for a period to facilitate the formation of a complex between the template and the functional monomer.

-

Polymerization Mixture: Add the cross-linker (EGDMA) and the initiator (AIBN) to the solution.

-

Degassing: Purge the mixture with nitrogen gas to remove oxygen, which can inhibit the polymerization process.

-

Polymerization: Seal the vial and initiate polymerization by placing it in a water bath or oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).

-

Grinding and Sieving: The resulting bulk polymer is ground into a fine powder using a mortar and pestle and then sieved to obtain particles of a uniform size.

-

Template Removal: The template molecule is removed from the polymer matrix by washing with a suitable solvent or solvent mixture (e.g., methanol/acetic acid). This is typically done using a Soxhlet apparatus to ensure complete removal.

-

Drying: The final MIP particles are dried in an oven. A non-imprinted polymer (NIP) is prepared simultaneously using the same procedure but without the addition of the template molecule to serve as a control.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS 12768-78-4: C.I. This compound | CymitQuimica [cymitquimica.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pylamdyes.com [pylamdyes.com]

- 7. researchgate.net [researchgate.net]

- 8. A spot test for direct quantification of this compound adsorbed on a molecularly imprinted polymer through diffuse reflectance measurements - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A spot test for direct quantification of this compound adsorbed on a molecularly imprinted polymer through diffuse reflectance measurements - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY02069A [pubs.rsc.org]

- 10. This compound | High-Purity Dye for Research [benchchem.com]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 16 (C.I. 44025; CAS 12768-78-4) is a synthetic, water-soluble triarylmethane dye.[1] While its principal industrial application lies in the dyeing of textiles such as wool and silk, its distinct physicochemical properties have led to its adoption in specialized areas of scientific research.[2][3] This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its utility in histology and environmental science. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. Although mentioned in the context of biological research, its direct application in drug development and signaling pathway studies is not prominent in the current body of scientific literature.

Core Research Applications

The primary research applications of this compound can be broadly categorized into two main fields:

-

Histological Staining: Utilized as a counterstain for collagen and cytoplasm, particularly in trichrome staining methods.[2]

-

Environmental Science: Employed as a model pollutant for developing and evaluating advanced oxidation and adsorption processes for wastewater treatment.[4][5]

Histological Applications

This compound serves as a valuable counterstain in histological preparations, providing a contrasting color to highlight specific tissue components. Its anionic nature allows it to bind to cationic proteins in the cytoplasm and connective tissues.[6]

Trichrome Staining

Trichrome stains are histological techniques that use three different colored dyes to distinguish between muscle, collagen fibers, and nuclei.[7] These methods are instrumental in assessing the degree of fibrosis in tissues, for instance, in liver and kidney biopsies.[7] In the context of trichrome staining, a green dye is often used to selectively stain collagen. While specific protocols often mention Light Green SF Yellowish or Fast Green FCF, this compound can be employed as the green counterstain.[3][8]

The differential staining in trichrome methods is achieved through the sequential application of dyes with different molecular weights and affinities for various tissue components, often in conjunction with a polyacid like phosphomolybdic acid or phosphotungstic acid.[9] The polyacid acts as a decolorizing agent, removing the initial red plasma stain from the more porous collagen, which is then receptive to the larger green or blue dye molecules.[9]

Experimental Protocol: General Trichrome Staining (Masson's Method Principle)

This protocol is a generalized procedure and may require optimization based on the specific tissue and desired outcome.

Reagents:

-

Bouin's Solution (Mordant)

-

Weigert's Iron Hematoxylin (B73222) (Nuclear Stain)

-

Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain)

-

Phosphomolybdic/Phosphotungstic Acid Solution (Differentiator)

-

This compound Solution (Counterstain for Collagen)

-

1% Acetic Acid Solution

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in two changes of xylene for 5 minutes each. Hydrate through descending grades of alcohol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in running tap water.[6]

-

Mordanting: For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature to improve staining intensity.[10]

-

Washing: Rinse thoroughly in running tap water until the yellow color from the Bouin's solution is completely removed.[10]

-

Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.[10]

-

Washing: Wash in running tap water for 5-10 minutes.

-

Plasma Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[5]

-

Washing: Rinse in distilled water.[5]

-

Differentiation: Differentiate in Phosphomolybdic-Phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized.[5]

-

Collagen Staining: Without rinsing, transfer the slides to the this compound solution and stain for 5-10 minutes.

-

Final Rinse: Rinse briefly in 1% acetic acid solution.[5]

-

Dehydration and Mounting: Dehydrate through ascending grades of alcohol, clear in xylene, and mount with a permanent mounting medium.[6]

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle, Erythrocytes: Red

-

Collagen: Green

Visualization of Trichrome Staining Workflow

Environmental Science Applications

In the field of environmental science, this compound is utilized as a representative anionic dye to investigate the efficacy of various water treatment technologies. Its stable chemical structure makes it a suitable model compound for studying degradation and removal processes.

Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that employs a semiconductor catalyst (e.g., ZnO or TiO₂) and a light source (e.g., UV or solar light) to generate highly reactive hydroxyl radicals, which can break down organic pollutants like this compound into less harmful substances.[4][5]

This protocol outlines a general procedure for studying the photocatalytic degradation of this compound.

Materials and Equipment:

-

This compound

-

Photocatalyst (e.g., ZnO powder)

-

Photochemical reactor with a UV lamp (e.g., 254 nm) and a cooling system

-

Magnetic stirrer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Preparation of Dye Solution: Prepare an aqueous solution of this compound of a known concentration (e.g., 10-50 mg/L).

-

Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., 1 g/L of ZnO) to the dye solution.

-

pH Adjustment: Adjust the pH of the suspension to the desired level using dilute HCl or NaOH.

-

Equilibration: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photoreaction: Irradiate the suspension with the UV lamp while continuously stirring. Maintain a constant temperature using the cooling system.

-

Sampling: Withdraw aliquots of the suspension at regular time intervals.

-

Analysis: Centrifuge the withdrawn samples to separate the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of this compound (approximately 640 nm) using a UV-Vis spectrophotometer to determine the remaining dye concentration.[4] The extent of mineralization can be assessed by measuring the Chemical Oxygen Demand (COD).[5]

Adsorption Studies

This compound is also used to evaluate the adsorption capacity of various materials, such as activated carbon, biochar, and molecularly imprinted polymers (MIPs), for the removal of dyes from aqueous solutions.[11]

This protocol describes the synthesis of a molecularly imprinted polymer (MIP) for the selective recognition and extraction of this compound.

Materials:

-

This compound (template)

-

1-vinylimidazole (B27976) (functional monomer)

-

Ethylene glycol dimethacrylate (cross-linker)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Methanol (B129727) (porogenic solvent)

Procedure:

-

Template-Monomer Complex Formation: In a glass vial, dissolve this compound and 1-vinylimidazole in methanol. Allow the mixture to stand for a period to facilitate the formation of a complex between the template and the functional monomer.[1]

-

Polymerization Mixture: Add the cross-linker and initiator to the solution.[1]

-

Degassing: Purge the mixture with nitrogen gas to remove oxygen, which can inhibit polymerization.

-

Polymerization: Seal the vial and initiate polymerization by heating in a water bath (e.g., at 60°C) for a specified time (e.g., 24 hours).[1]

-

Post-Polymerization Processing: The resulting bulk polymer is ground into a powder and sieved to obtain particles of a uniform size.

-

Template Removal: Wash the polymer particles repeatedly with a mixture of methanol and acetic acid to remove the this compound template, creating specific binding sites.

-

Final Washing: Wash with methanol until no more template can be detected in the washing solvent.

-

Drying: Dry the MIP particles in an oven.

Visualization of Environmental Application Workflows

Quantitative Data Summary

The following tables summarize key quantitative data related to the research applications of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 44025 | [1] |

| CAS Number | 12768-78-4 | [1] |

| Molecular Formula | C₂₇H₂₅N₂NaO₆S₂ | [1] |

| Molecular Weight | 560.62 g/mol | [1] |

| Maximum Absorbance (λmax) | ~640 nm | [4] |

Table 2: Parameters in Photocatalytic Degradation Studies

| Parameter | Condition/Value | Effect on Degradation | Reference |

| Catalyst | ZnO | Effective photocatalyst | [4][5] |

| Light Source | UV (254 nm) | Initiates photocatalysis | [5] |

| Initial Dye Concentration | 10-50 mg/L | Degradation rate decreases with increasing concentration | [5] |

| Catalyst Loading | ~1 g/L | Optimal loading exists; excess can increase turbidity | [5] |

| pH | Alkaline > Acidic > Neutral | Degradation kinetics are pH-dependent | [5] |

Table 3: Parameters in Molecularly Imprinted Polymer Synthesis and Application

| Parameter | Value/Condition | Outcome | Reference |

| Functional Monomer | 1-vinylimidazole | Forms complex with this compound | [1] |

| Cross-linker | Ethylene glycol dimethacrylate | Forms the polymer matrix | [1] |

| Rebinding Capacity | 83% | High affinity of MIP for this compound | [12] |

| Imprinting Factor | 6.91 | Indicates successful imprinting | [12] |

| Detection Limit (DRS) | 0.3 µmol L⁻¹ | High sensitivity of the analytical method | [13] |

| Quantification Limit (DRS) | 1.0 µmol L⁻¹ | High sensitivity of the analytical method | [13] |

Conclusion

This compound is a versatile dye with specific and valuable applications in scientific research. In histology, it serves as an effective counterstain for collagen and cytoplasm within trichrome staining protocols, aiding in the visualization of tissue morphology and pathology. In environmental science, it functions as a robust model compound for the development and optimization of advanced technologies for wastewater remediation. While its role in drug development is not established, its utility in these core areas underscores its importance as a tool for researchers and scientists. This guide provides a foundational understanding of its primary research applications, complete with experimental methodologies and quantitative data to facilitate its integration into laboratory practice.

References

- 1. VitroView™ Modified Gomori's Trichrome Stain Kit - VitroVivo Biotech [vitrovivo.com]

- 2. Gomori's Trichome Special Stain Kit (Green collagen) - Routine (H&E) and Special Stains [shop.leicabiosystems.com]

- 3. Masson’s Trichrome staining for histology [protocols.io]

- 4. Gomori's trichrome Stain Clinisciences [clinisciences.com]

- 5. healthsciences.usask.ca [healthsciences.usask.ca]

- 6. benchchem.com [benchchem.com]

- 7. Trichrome staining - Wikipedia [en.wikipedia.org]

- 8. Masson's trichrome stain - Wikipedia [en.wikipedia.org]

- 9. stainsfile.com [stainsfile.com]

- 10. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

- 11. youtube.com [youtube.com]

- 12. ethosbiosciences.com [ethosbiosciences.com]

- 13. stainsfile.com [stainsfile.com]

Solubility characteristics of Acid Green 16 in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 16, also known by its Colour Index name C.I. 44025, is a synthetic triarylmethane dye.[1][2] Its molecular structure, characterized by a triphenylmethane (B1682552) backbone with sulfonic acid groups, dictates its solubility profile, making it particularly soluble in polar solvents.[3] This guide provides a comprehensive overview of the solubility characteristics of this compound in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for assessing dye solubility. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of such dyes is a critical parameter.

Core Data Presentation: Solubility of this compound

The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature of the system. Its ionic nature, owing to the sodium sulfonate functionalities, governs its behavior in different solvent systems.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water at various temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 50-55[3] |

| Water | 60 | 70-80[3] |

| Water | 70 | ~80[2] |

| Water | 90 | 90-100[3] |

Qualitative Solubility Data

The table below provides a qualitative description of this compound's solubility in various organic solvents.

| Solvent | Chemical Class | Solubility Description | Reference |

| Ethanol | Polar Protic | Soluble, produces a green solution | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly soluble | [3][4] |

| Non-Polar Solvents (e.g., hydrocarbons, halogenated alkanes) | Non-Polar | Minimal to negligible | [3] |

The solubility behavior in different solvents highlights the importance of hydrogen bonding interactions for the dissolution of this compound.[3] The chromatic difference observed between aqueous (blue-green) and ethanolic (green) solutions suggests specific solvent-chromophore interactions that influence the dye's electronic structure.[2][3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of dyes like this compound. These protocols are based on established methods for organic compounds and dyes.

Protocol 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath with magnetic stirrer

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of screw-cap vials. The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.

-

Agitate the mixtures at a constant temperature for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

If necessary, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Protocol 2: Determination of Insoluble Matter

This protocol is used to quantify the amount of insoluble impurities in a dye sample.

Objective: To determine the percentage of insoluble matter in a sample of this compound.

Materials:

-

This compound sample

-

Distilled or deionized water

-

Beakers

-

Stirring rod

-

Filter paper of known pore size (e.g., Whatman No. 42)

-

Funnel

-

Oven

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample (e.g., 5 g).

-

-

Dissolution:

-

Add the weighed sample to a beaker containing a known volume of distilled water (e.g., 200 mL) at a specified temperature (e.g., 60°C).

-

Stir the mixture for a defined period to ensure complete dissolution of the soluble components.

-

-

Filtration:

-

Weigh a dry filter paper accurately.

-

Filter the dye solution through the pre-weighed filter paper.

-

Wash the beaker and the residue on the filter paper with several small portions of hot distilled water to ensure all soluble components are removed.

-

-

Drying and Weighing:

-

Carefully remove the filter paper containing the insoluble residue and place it in an oven at a specified temperature (e.g., 105-110°C) until a constant weight is achieved.

-

Allow the filter paper to cool in a desiccator and then weigh it accurately.

-

-

Calculation:

-

The weight of the insoluble matter is the final weight of the filter paper and residue minus the initial weight of the filter paper.

-

Calculate the percentage of insoluble matter using the following formula:

-

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of a dye.

Caption: A logical workflow for determining dye solubility.

References

An In-depth Technical Guide to the Spectral Properties of Acid Green 16 for Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Acid Green 16 (C.I. 44025), a synthetic triarylmethane dye. The information contained herein is intended to support researchers, scientists, and professionals in drug development in the effective use of this compound in spectrophotometric analysis and other research applications.

Chemical and Physical Properties

This compound is a dark green powder known for its solubility in water and ethanol.[1][2][3][4][5] It is primarily used as a dye for textiles, particularly wool and silk, and has applications in biological and histological research as a counterstain.[6]

There is a discrepancy in the reported molecular formula and weight of this compound across various sources. This may be attributable to different commercial formulations or analytical methods used for characterization.[1][3] The two commonly cited molecular formulas are presented in the table below. For the purposes of this guide, the data from PubChem, a comprehensive chemical database, will be prioritized.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| C.I. Name | 44025 | [1][2][7] |

| CAS Number | 12768-78-4 | [1][2][6][8] |

| Molecular Formula | C₃₁H₃₃N₂NaO₆S₂ | [2][6][7] |

| or C₂₇H₂₅N₂NaO₆S₂ | [1][8] | |

| Molecular Weight | 616.7 g/mol | [2][6][7][9] |

| or 560.62 g/mol | [1][8] | |

| IUPAC Name | sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate | [6][7][9] |

| Appearance | Dark green powder | [1][2][8] |

| Solubility in Water | Soluble (produces a blue-green solution) | [1][3][4] |

| Solubility in Ethanol | Soluble (produces a green solution) | [1][3][4] |

| Reaction in Conc. H₂SO₄ | Yellow-brown | [1][2][5] |

Spectral Properties

The spectral properties of a dye are crucial for its application in spectrophotometry. These properties are influenced by the solvent environment due to interactions between the solvent and the dye molecules, which can alter the electronic energy levels.[10]

2.1. Absorption Spectrum

The characteristic absorption maximum (λmax) of this compound in an aqueous solution is reported to be approximately 426 nm.[7] It is important to note that the λmax can shift depending on the solvent used. For instance, polar solvents may cause a bathochromic (red) shift to longer wavelengths, while non-polar solvents might induce a hypsochromic (blue) shift to shorter wavelengths.[10]

Spectrophotometric Analysis

Spectrophotometry is a widely used analytical technique for the quantitative determination of chemical species. The accuracy of these measurements relies on adherence to established protocols and the use of appropriate standards.[11]

3.1. General Protocol for Spectrophotometric Quantification of this compound in Solution

The following is a generalized protocol for the spectrophotometric analysis of this compound. It is based on standard laboratory practices and should be adapted and validated for specific experimental conditions.

Objective: To determine the concentration of this compound in a solution using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Solvent (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Pipettes

-

Cuvettes (quartz for UV region, glass or plastic for visible region)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known mass of this compound powder.

-

Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a range of wavelengths (e.g., 350-700 nm) to determine the λmax of this compound in the chosen solvent.

-

-

Determination of λmax:

-

Use the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of one of the standard solutions across the wavelength range.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Creation of a Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of the blank and each of the standard solutions.

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 to indicate a good linear fit.

-

-

Measurement of Unknown Sample:

-

Measure the absorbance of the unknown sample solution at the λmax.

-

Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.

-

3.2. Advanced Application: Diffuse Reflectance Spectrophotometry for Adsorbed this compound

A novel technique has been developed for the direct quantification of this compound adsorbed on a solid material, specifically a molecularly imprinted polymer (MIP), using diffuse reflectance spectrophotometry (DRS). This method avoids the need for extraction of the dye from the solid material.

Table 2: Performance Data for DRS Quantification of this compound on a MIP

| Parameter | Value |

| Detection Limit | 0.3 μmol L⁻¹ |

| Quantification Limit | 1.0 μmol L⁻¹ |

| Linear Concentration Range | 1.0 to 10.0 μmol L⁻¹ |

| Relative Standard Deviation | < 4% |

Visualizations

4.1. Experimental Workflow for Diffuse Reflectance Spectrophotometry (DRS)

Caption: Workflow for the quantification of this compound using DRS.

4.2. Factors Influencing Spectrophotometric Measurements

Caption: Key factors that can affect the accuracy of spectrophotometric measurements.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. This compound (1325-44-6) for sale [vulcanchem.com]

- 4. sdinternational.com [sdinternational.com]

- 5. Acid Green16, Acid Brilliant Green for Textile Silk Leather Wool use [ritan-chemical.com]

- 6. This compound | C31H33N2NaO6S2 | CID 160685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 3369-56-0 [smolecule.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. This compound | High-Purity Dye for Research [benchchem.com]

- 10. tutorchase.com [tutorchase.com]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

The Core Mechanism of Acid Green 16 in Histological Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Acid Green 16 (C.I. 44025) in histological staining. It delves into the dye's chemical properties, its interaction with tissue components, and its application in differential staining techniques, with a particular focus on its role as a counterstain in Masson's trichrome and similar methods.

Introduction to this compound

This compound, also known as Naphthalene Green V or Lissamine Green V, is a synthetic, water-soluble anionic dye belonging to the triarylmethane class.[1][2] Its vibrant green color and strong affinity for basic tissue components make it a valuable tool in histology for providing contrast and highlighting specific structures, particularly collagen and cytoplasm.[3] The fundamental principle of its staining action lies in electrostatic interactions between the dye molecule and tissue proteins.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in histological staining. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| C.I. Number | 44025 | [1][4] |

| CAS Number | 12768-78-4 | [1][5] |

| Molecular Formula | C₃₁H₃₃N₂NaO₆S₂ | [2] |

| Molecular Weight | 616.7 g/mol | [2] |

| Absorption Maximum (λmax) in water | ~640 nm | [6] |

| Appearance | Dark green powder | [2][5] |

| Solubility in Water | Soluble (blue-green solution) | [1][2][5] |

| Solubility in Ethanol | Soluble (green solution) | [1][2] |

Mechanism of Action in Histological Staining

The staining mechanism of this compound is primarily governed by electrostatic interactions between the anionic dye and cationic tissue components. This process is influenced by factors such as pH, dye concentration, and the presence of other reagents.

Electrostatic Interactions

This compound possesses negatively charged sulfonate groups (-SO₃⁻) in its molecular structure.[3] In an acidic staining environment, the amino groups (-NH₂) of proteins within the tissue, particularly in collagen and cytoplasm, become protonated (-NH₃⁺), acquiring a net positive charge.[7][8] The resulting electrostatic attraction between the negatively charged dye molecules and the positively charged tissue proteins leads to the formation of stable ionic bonds, effectively staining these structures.[3][9]

The following diagram illustrates the fundamental electrostatic interaction:

Figure 1: Electrostatic interaction between this compound and a protonated tissue protein.

Role in Trichrome Staining (Masson's Trichrome)

This compound is frequently employed as the green counterstain for collagen in Masson's trichrome and similar differential staining methods.[10] While many protocols specify "Light Green SF yellowish," this compound is a closely related triarylmethane dye that can be used for the same purpose due to its similar chemical properties and staining characteristics. The trichrome staining procedure is a sequential process designed to differentiate nuclei, cytoplasm, and collagen fibers in contrasting colors.

The general workflow of a Masson's trichrome stain involves the following key steps:

Figure 2: General experimental workflow of a Masson's trichrome stain.

The critical step for differential staining is the application of a polyacid, such as phosphotungstic acid or phosphomolybdic acid.[10][11] These large polyanions act as differentiating agents. They are believed to displace the initial red cytoplasmic stain (e.g., Biebrich Scarlet) from the more permeable collagen fibers, while the less permeable cytoplasm and muscle retain the red dye.[11][12] Subsequently, the smaller this compound molecules can penetrate the collagen fibers and replace the polyacid, resulting in the selective green staining of collagen.[10]

The logical relationship of this differential staining process can be visualized as follows:

Figure 3: Logical relationship of differential staining in Masson's trichrome.

Experimental Protocols

While many published Masson's trichrome protocols specify "Light Green," the following is a representative protocol adapted for the use of this compound, based on standard histological procedures.[13][14] Researchers should optimize incubation times and solution concentrations for their specific tissues and experimental conditions.

Reagents:

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (B73222) (Working Solution)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphotungstic/Phosphomolybdic Acid Solution (e.g., 5% aqueous)

-

This compound Solution (e.g., 2% in 2% acetic acid)

-

1% Acetic Acid Solution

-

Graded alcohols and xylene

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.

-

Mordanting: Immerse slides in Bouin's solution at 56-60°C for 1 hour.

-

Washing: Rinse thoroughly in running tap water until the yellow color disappears.

-

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.

-

Washing: Wash in running tap water for 10 minutes.

-

Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Washing: Rinse in distilled water.

-

Differentiation: Differentiate in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes, or until collagen is decolorized.

-

Collagen Staining: Transfer slides directly to the this compound solution and stain for 5-10 minutes.

-

Final Rinse: Rinse briefly in 1% acetic acid solution.

-

Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Green

Conclusion

This compound is a versatile and effective anionic dye for histological staining. Its mechanism of action, rooted in fundamental electrostatic interactions, allows for robust and differential staining of various tissue components. When used within a well-defined protocol such as Masson's trichrome, it provides excellent visualization of collagenous structures, making it an indispensable tool for researchers in various fields, including pathology and drug development, for the assessment of fibrosis and other connective tissue abnormalities. Careful control of staining parameters, particularly pH and differentiation times, is essential for achieving optimal and reproducible results.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound (1325-44-6) for sale [vulcanchem.com]

- 3. This compound | High-Purity Dye for Research [benchchem.com]

- 4. ases.in [ases.in]

- 5. C.I.this compound [chembk.com]

- 6. Buy this compound | 3369-56-0 [smolecule.com]

- 7. Dye-tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Further studies on the contribution of electrostatic and hydrophobic interactions to protein adsorption on dye-ligand adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trichrome staining - Wikipedia [en.wikipedia.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. microbenotes.com [microbenotes.com]

- 13. healthsciences.usask.ca [healthsciences.usask.ca]

- 14. mmpc.org [mmpc.org]

In-Depth Technical Guide to Acid Green 16: Laboratory Safety and Handling

This guide provides comprehensive safety and handling information for Acid Green 16, tailored for researchers, scientists, and drug development professionals. It outlines the chemical and physical properties, potential hazards, handling and storage procedures, and emergency responses. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is a synthetic, water-soluble anionic dye.[1][2] Its properties are summarized below.

| Property | Value | Reference |

| Synonyms | C.I. 44025, Acid Green V, Naphthalene Green V | [2][3] |

| CAS Number | 12768-78-4 | [3][4][5] |

| Molecular Formula | C₂₇H₂₅N₂NaO₆S₂ | [3][4][5] |

| Molecular Weight | 560.62 g/mol | [3][4][5] |

| Appearance | Dark green powder | [2][4][5] |

| Solubility | Soluble in water (blue-green solution), soluble in ethanol (B145695) (green solution) | [2] |

| pH | 5.5-6.5 | [4] |

Hazard Identification and Toxicology

This compound is considered hazardous, and its toxicological properties have not been thoroughly investigated.[4] It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[4]

Emergency Overview:

| Hazard | Description | Reference |

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. An oral LD₅₀ in rats was reported as >5 g/kg. | [4] |

| Skin Irritation | May cause skin irritation in sensitive individuals upon prolonged or repeated contact. | [4] |

| Eye Irritation | Dust may cause irritation and inflammation. | [4] |

| Respiratory Irritation | May cause irritation of the respiratory tract upon inhalation. | [4] |

| Mutagenicity/Genotoxicity | Some studies have indicated that this compound possesses mutagenic and genotoxic properties. | |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | [4] |

First Aid Measures

Immediate medical attention is recommended in case of significant exposure.

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [4] |

| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. | [4] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [4] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. | [4] |

Handling, Storage, and Disposal

Proper handling and storage are crucial to minimize risks in a laboratory setting.

Handling:

-

Use with adequate ventilation and in a chemical fume hood.[4]

-

Minimize dust generation and accumulation.[4]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Wash thoroughly after handling.[4]

-

Remove contaminated clothing and wash it before reuse.[4]

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.[4]

-

Preserve in tight and light-resistant containers.[4]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[4]

Disposal:

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

-

Consult state and local hazardous waste regulations for complete and accurate classification and disposal.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Measure | Specification | Reference |

| Engineering Controls | Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels. An eyewash facility and a safety shower should be readily available. | [4] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to minimize skin contact. | [4] |

| Respiratory Protection | Wear an approved respirator when necessary, especially when dust generation is unavoidable. | [4] |

Representative Experimental Protocol: Histological Staining

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Harris' Hematoxylin solution

-

1% Acid Alcohol solution

-

0.5% this compound staining solution (in distilled water with 0.2% acetic acid)

-

Ethanol solutions (70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Mounting medium

Procedure:

-

Nuclear Staining:

-

Immerse slides in Harris' Hematoxylin for 5-10 minutes.

-

Rinse gently in running tap water.

-

Differentiate in 1% Acid Alcohol with a few quick dips.

-

Wash in running tap water.

-

-

Counterstaining:

-

Immerse slides in the 0.5% this compound solution for 2-5 minutes.

-

Rinse briefly in a 0.2% acetic acid solution to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol solutions (95% and 100%).

-

Clear in xylene or a xylene substitute.

-